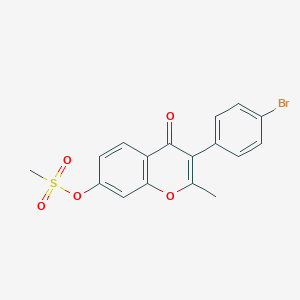

3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

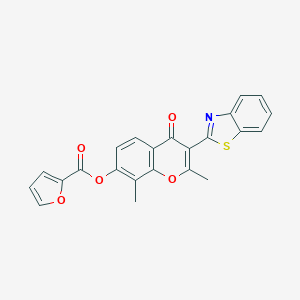

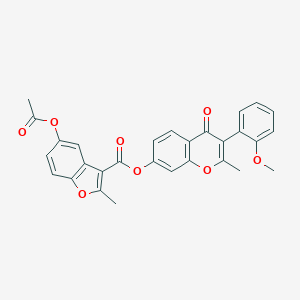

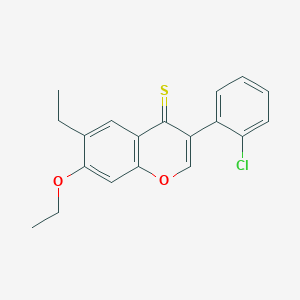

The compound “3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate” is a derivative of chromenone, which is a class of organic compounds characterized by a fused ring structure of benzene and pyran. The “3-(4-bromophenyl)” part indicates a bromophenyl group at the 3rd position of the chromenone structure. The “2-methyl” part indicates a methyl group at the 2nd position. The “4-oxo” part indicates a carbonyl group (=O) at the 4th position. The “methanesulfonate” part indicates that a methanesulfonic acid group is attached to the molecule, likely through an oxygen atom .

Molecular Structure Analysis

The molecular structure of this compound, as inferred from its name, would have a chromenone core with a bromophenyl group at the 3rd position, a methyl group at the 2nd position, and a methanesulfonate group likely attached through an oxygen atom. The exact structure, including the locations and orientations of these groups, would need to be confirmed through techniques such as X-ray crystallography .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in the molecule. For instance, the bromophenyl group might undergo reactions typical of aryl halides, such as nucleophilic aromatic substitution or metal-catalyzed coupling reactions. The carbonyl group in the chromenone ring might undergo reactions such as nucleophilic addition or condensation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the polar methanesulfonate group might enhance its solubility in polar solvents. The bromophenyl group might increase the compound’s molecular weight and could influence its boiling or melting point .Applications De Recherche Scientifique

Synthesis and Characterization

- Biscoumarins Synthesis : This compound's derivatives have been used in the synthesis of biscoumarins, highlighting their role in creating complex molecular structures (Tavakoli-Hoseini et al., 2011).

- Molecular Structures and Spectroscopy : It has contributed to the understanding of molecular structures and spectroscopy in the study of di- and triindolylmethanes (Mason et al., 2003).

Chemistry and Reactions

- Hydrolysis Studies : The compound's derivatives have been studied for their hydrolysis under different pH conditions, offering insights into chemical reactivity and stability (Chan et al., 2008).

- Novel Ring Transformations : It plays a role in ring transformation reactions, providing a pathway to novel chemical structures (Harada et al., 1992).

Synthesis of Derivatives

- Microwave-assisted Synthesis : This compound has been used in microwave-assisted synthesis methods, indicating its adaptability to modern synthetic techniques (Qi et al., 2014).

- Sulfonation Studies : Its role in sulfonation processes has been explored, contributing to the understanding of this chemical reaction in different substrates (Wit et al., 2010).

Biological and Medicinal Applications

- Antimicrobial Activity : Derivatives of this compound have shown potential in antimicrobial activity, indicating their relevance in medicinal chemistry (Banothu & Bavanthula, 2012).

- Antiproliferative Activity : Studies have indicated its derivatives' antiproliferative activity against cancer cell lines, suggesting its potential in cancer research (Rao et al., 2016).

Mécanisme D'action

Target of Action

Similar compounds have been known to target various enzymes and receptors in the body, influencing a range of biological processes .

Mode of Action

It’s worth noting that similar compounds have been found to interact with their targets through various mechanisms, such as inhibiting or activating enzymatic activity, modulating receptor function, or altering cellular signaling pathways .

Biochemical Pathways

Related compounds have been shown to influence a variety of pathways, including those involved in inflammation, oxidative stress, and cellular signaling .

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted via the kidneys .

Result of Action

Related compounds have been shown to exert a variety of effects, such as reducing inflammation, combating oxidative stress, and modulating cellular signaling .

Safety and Hazards

Orientations Futures

Future studies could explore the synthesis, characterization, and potential applications of this compound. For instance, researchers could investigate more efficient or environmentally friendly methods to synthesize this compound, or they could study its potential uses in areas such as materials science, medicinal chemistry, or environmental science .

Propriétés

IUPAC Name |

[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yl] methanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrO5S/c1-10-16(11-3-5-12(18)6-4-11)17(19)14-8-7-13(9-15(14)22-10)23-24(2,20)21/h3-9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POQSYPJONCJNNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OS(=O)(=O)C)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![dimethyl 4-[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B383571.png)

![di(tert-butyl) 4-[3-(4-ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B383572.png)

![3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B383576.png)

![3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-[(4-ethenylphenyl)methoxy]-6-ethyl-2-methylchromen-4-one](/img/structure/B383577.png)

![7-(3-Ethoxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B383579.png)

![ethyl 3-(3,4-dimethoxyphenyl)-7-[(methylsulfonyl)oxy]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B383581.png)

![Methyl 4-[2-(2-methoxyphenyl)vinyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B383582.png)

![Ethyl 3-(4-methoxyphenyl)-7-[(3-methoxyphenyl)methoxy]-4-oxochromene-2-carboxylate](/img/structure/B383584.png)

![3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-[(4-ethenylphenyl)methoxy]-6-ethylchromen-4-one](/img/structure/B383585.png)

![3-(4-bromophenyl)-7-[(2,4-dichlorobenzyl)oxy]-2-methyl-4H-chromen-4-one](/img/structure/B383587.png)

![Ethyl 7-[(2,6-dichlorophenyl)methoxy]-3-(4-methoxyphenyl)-4-oxochromene-2-carboxylate](/img/structure/B383588.png)